molecular formula C25H19NO2S B2928240 (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one CAS No. 477847-70-4

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one

Cat. No.: B2928240
CAS No.: 477847-70-4
M. Wt: 397.49
InChI Key: HYCDVOUNAXCQHF-SAPNQHFASA-N
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Description

The compound “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, a phenyl group, and a phenoxyphenyl group, making it a complex and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with 4-phenoxyacetophenone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and phenyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and phenoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its biological effects.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s phenyl and phenoxyphenyl groups may enhance its binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

The uniqueness of “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of the phenoxyphenyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2S/c1-18-24(29-25(26-18)20-8-4-2-5-9-20)23(27)17-14-19-12-15-22(16-13-19)28-21-10-6-3-7-11-21/h2-17H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCDVOUNAXCQHF-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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